molecular formula C14H18N2O4S2 B14651184 S-2-((3-(1-Isoquinolyloxy)propyl)amino)ethyl hydrogen thiosulfate CAS No. 41287-44-9

S-2-((3-(1-Isoquinolyloxy)propyl)amino)ethyl hydrogen thiosulfate

Cat. No.: B14651184
CAS No.: 41287-44-9
M. Wt: 342.4 g/mol
InChI Key: PUCADCOCQQBSLL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

S-2-((3-(1-Isoquinolyloxy)propyl)amino)ethyl hydrogen thiosulfate is a complex organic compound with the molecular formula C8H13N3O4S3 This compound is known for its unique structure, which includes an isoquinoline moiety linked to a thiosulfate group via a propylamine chain

Preparation Methods

The synthesis of S-2-((3-(1-Isoquinolyloxy)propyl)amino)ethyl hydrogen thiosulfate typically involves multiple steps:

    Starting Materials: The synthesis begins with isoquinoline and 3-chloropropanol.

    Formation of Isoquinolyloxy Propylamine: Isoquinoline is reacted with 3-chloropropanol in the presence of a base to form 3-(1-Isoquinolyloxy)propylamine.

    Thiosulfation: The 3-(1-Isoquinolyloxy)propylamine is then reacted with thiosulfuric acid to form the final product, this compound.

Industrial production methods may involve optimization of reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity.

Chemical Reactions Analysis

S-2-((3-(1-Isoquinolyloxy)propyl)amino)ethyl hydrogen thiosulfate undergoes various chemical reactions:

    Oxidation: This compound can be oxidized to form sulfonate derivatives.

    Reduction: Reduction reactions can convert the thiosulfate group to thiol or sulfide groups.

    Substitution: The isoquinoline moiety can undergo electrophilic substitution reactions.

    Common Reagents and Conditions: Typical reagents include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and electrophiles for substitution reactions.

    Major Products: The major products depend on the type of reaction, such as sulfonates from oxidation and thiols from reduction.

Scientific Research Applications

S-2-((3-(1-Isoquinolyloxy)propyl)amino)ethyl hydrogen thiosulfate has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for other complex molecules.

    Biology: Studied for its potential interactions with biological molecules and its effects on cellular processes.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of new materials and as a component in chemical manufacturing processes.

Mechanism of Action

The mechanism of action of S-2-((3-(1-Isoquinolyloxy)propyl)amino)ethyl hydrogen thiosulfate involves its interaction with various molecular targets:

    Molecular Targets: It can interact with enzymes and proteins, potentially inhibiting or modifying their activity.

    Pathways Involved: The compound may affect signaling pathways related to oxidative stress, inflammation, and cellular metabolism.

Comparison with Similar Compounds

S-2-((3-(1-Isoquinolyloxy)propyl)amino)ethyl hydrogen thiosulfate can be compared with other thiosulfate-containing compounds:

    Similar Compounds: S-(2-{[3-Oxo-3-(1,3-thiazol-2-ylamino)propyl]amino}ethyl) hydrogen thiosulfate, S-(2-{Ethyl[3-oxo-3-(1,3-thiazol-2-ylamino)propyl]amino}ethyl) hydrogen thiosulfate.

Properties

CAS No.

41287-44-9

Molecular Formula

C14H18N2O4S2

Molecular Weight

342.4 g/mol

IUPAC Name

1-[3-(2-sulfosulfanylethylamino)propoxy]isoquinoline

InChI

InChI=1S/C14H18N2O4S2/c17-22(18,19)21-11-9-15-7-3-10-20-14-13-5-2-1-4-12(13)6-8-16-14/h1-2,4-6,8,15H,3,7,9-11H2,(H,17,18,19)

InChI Key

PUCADCOCQQBSLL-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=CN=C2OCCCNCCSS(=O)(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.